molecular formula C8H12N2O2 B13298998 5-Amino-6-propoxypyridin-2-OL

5-Amino-6-propoxypyridin-2-OL

Cat. No.: B13298998
M. Wt: 168.19 g/mol
InChI Key: BOBIFTTZCTUDSX-UHFFFAOYSA-N
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Description

5-Amino-6-propoxypyridin-2-OL is a heterocyclic organic compound with the molecular formula C8H12N2O2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-propoxypyridin-2-OL can be achieved through several methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This biocatalytic method is advantageous due to its regioselectivity and efficiency in converting pyridine derivatives into their hydroxylated forms.

Industrial Production Methods

For industrial-scale production, chemical synthesis methods are often preferred due to their scalability and cost-effectiveness. One such method involves the use of organo-chemical approaches to prepare 5-hydroxy-2-pyridones, which can then be further functionalized to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-propoxypyridin-2-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into its reduced form, potentially altering its chemical properties.

    Substitution: This reaction involves the replacement of one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .

Scientific Research Applications

5-Amino-6-propoxypyridin-2-OL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-6-propoxypyridin-2-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-6-propoxypyridin-2-OL include other pyridine derivatives such as 6-aminopyridin-2-ol and 5-chloro-6-[(2-imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidine dione .

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-amino-6-propoxy-1H-pyridin-2-one

InChI

InChI=1S/C8H12N2O2/c1-2-5-12-8-6(9)3-4-7(11)10-8/h3-4H,2,5,9H2,1H3,(H,10,11)

InChI Key

BOBIFTTZCTUDSX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=O)N1)N

Origin of Product

United States

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